1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE
Overview
Description
1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE is a complex organic compound that features a variety of functional groups, including methoxyphenyl, naphthylamino, phenyl, triazolyl, and ethanone
Preparation Methods
The synthesis of 1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving appropriate precursors.
Attachment of the naphthylamino group: This step may involve nucleophilic substitution or coupling reactions.
Introduction of the methoxyphenyl group: This can be done through electrophilic aromatic substitution or other suitable methods.
Final assembly of the compound: The final step involves the coupling of the triazole derivative with the methoxyphenyl and naphthylamino groups under specific reaction conditions.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, using scalable and cost-effective processes.
Chemical Reactions Analysis
1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Coupling reactions: The compound can be used in coupling reactions to form more complex molecules, utilizing reagents such as palladium catalysts.
Scientific Research Applications
1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE has several scientific research applications:
Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific biological pathways.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as conductivity or fluorescence.
Organic Synthesis: The compound can serve as an intermediate in the synthesis of more complex organic molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
1-(4-METHOXYPHENYL)-2-({5-[(1-NAPHTHYLAMINO)METHYL]-4-PHENYL-4H-1,2,4-TRIAZOL-3-YL}SULFANYL)-1-ETHANONE can be compared with similar compounds such as:
1-(4-Methoxyphenyl)-2-(4-phenyl-4H-1,2,4-triazol-3-yl)ethanone: This compound lacks the naphthylamino group, which may affect its chemical properties and applications.
1-(4-Methoxyphenyl)-2-(5-(methylamino)-4-phenyl-4H-1,2,4-triazol-3-yl)ethanone:
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-(4-methoxyphenyl)-2-[[5-[(naphthalen-1-ylamino)methyl]-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]ethanone | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H24N4O2S/c1-34-23-16-14-21(15-17-23)26(33)19-35-28-31-30-27(32(28)22-10-3-2-4-11-22)18-29-25-13-7-9-20-8-5-6-12-24(20)25/h2-17,29H,18-19H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNENGTZGYPVOQS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CSC2=NN=C(N2C3=CC=CC=C3)CNC4=CC=CC5=CC=CC=C54 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H24N4O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
480.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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